molecular formula C8H16O B014399 2-Propylvaleraldehyde CAS No. 18295-59-5

2-Propylvaleraldehyde

Cat. No. B014399
CAS RN: 18295-59-5
M. Wt: 128.21 g/mol
InChI Key: BAUHZKXBGXCLBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-Propylvaleraldehyde involves intricate methods that often employ catalysts to improve yield and selectivity. For instance, a notable method involves the use of 4-aryloxybutenolides as "chiral aldehyde" equivalents in an enantioselective synthesis process, highlighting the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of crotyl carbonate to create remote stereocenters (Trost & Crawley, 2002).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to 2-Propylvaleraldehyde, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, employ techniques like FT-IR, NBO, HOMO and LUMO, and MEP analyses. These studies reveal the intricate details of molecular geometry, electron distribution, and the influence of substituents on the electronic properties of the molecules (Mary et al., 2015).

Scientific Research Applications

  • Allylation Reactions : Heemal H. Dhanjee and Thomas G. Minehan (2010) discussed the use of 2-Propylvaleraldehyde in indium-mediated allylation of aldehydes, ketones, and sulfonimines. This process yields homoallylic alcohols and sulfonamines, which can be transformed into -hydroxy ketones and esters (Dhanjee & Minehan, 2010).

  • Phenylacetaldehyde Reductase Applications : Y. Makino et al. (2005) explored how phenylacetaldehyde reductase (PAR) can convert high concentrations of substrates to chiral alcohols in concentrated 2-propanol, offering potential industrial applications (Makino, Inoue, Dairi, & Itoh, 2005).

  • Stereoselective Oxidation : Cecilia Blikstad et al. (2013) demonstrated that re-engineered propanediol oxidoreductase can catalyze the stereoselective oxidation of aryl-substituted vicinal diols into chiral α-hydroxy aldehydes. This presents a promising route for various synthetic applications (Blikstad, Dahlström, Salminen, & Widersten, 2013).

  • Synthesis of Complex Organic Compounds : G. Rassu et al. (2000) highlighted the use of 2-silyloxy dienes derived from furan, pyrrole, and thiophene, as valuable platforms for creating aldol-type constructs. These dienes offer unlimited possibilities for introducing functional elements and chirality (Rassu, Zanardi, Battistini, & Casiraghi, 2000).

  • Efficient Visible Light-Driven Splitting of Alcohols : Zhigang Chai et al. (2016) described how Ni-modified CdS nanoparticles can efficiently split alcohols into hydrogen and carbonyl compounds under visible light, offering potential applications in hydrogen production and the chemical industry (Chai, Zeng, Li, Lu, Xiao, & Xu, 2016).

properties

IUPAC Name

2-propylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHZKXBGXCLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171362
Record name 2-Propylvaleraldehyde
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylvaleraldehyde

CAS RN

18295-59-5
Record name 2-Propylpentanal
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Record name 2-Propylvaleraldehyde
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Record name 2-Propylvaleraldehyde
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Record name 2-propylvaleraldehyde
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Synthesis routes and methods I

Procedure details

A Parr hydrogenation bottle was charged with 10% palladium on carbon (0.1 equivalent) and ethyl acetate. A solution of 2-propylpent 4 enal, prepared as in Example 5, in ethyl acetate was added. The mixture was hydrogenated at 300N/m2 hydrogen in a Parr hydrogenation apparatus at room temperature until hydrogen uptake ceased. The catalyst was removed by filtration through celite. The filtrate was concentrated to give the desired product as a colorless oil. The product was used without further purification.
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Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of 2 propyl 1,2 epoxypentane (1 equivalent), prepared as described in Example 1, in benzene cooled to 0° was added a solution of boron trifluoride etherate (0.5 equivalents) in benzene. The reaction mixture was stirred for 1 min and was quenched by the addition of water. Following separation of the phases, the organic phase was washed with saturated aqueous sodium bicarbonate and water, dried with magnesium sulfate, filtered and concentrated to give a colorless oil. The oil was distilled to give the desired product as a colorless oil; 75% yield; boiling point (b.p) 60-63° /0.1 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Meakin, FR Mumford, ER Ward - Journal of Pharmacy and …, 1960 - academic.oup.com
… Sommelet and his colleagues6-8 prepared 2-methylvaleraldehyde and 2-propylvaleraldehyde by heating the appropriate 2,2-dialkylethylene glycols or their 1-ethyl ethers and Soug …

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